molecular formula C24H25N3O4S2 B6559753 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-51-1

2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Numéro de catalogue: B6559753
Numéro CAS: 893100-51-1
Poids moléculaire: 483.6 g/mol
Clé InChI: FWIBPUXYOGMWFE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the cyclopenta[b]thiophene-carboxamide class, characterized by a fused bicyclic core (cyclopenta[b]thiophene) substituted with a carboxamide group at position 3 and a benzamido group at position 2. The benzamido moiety is further modified with a benzyl(methyl)sulfamoyl group at the para-position of the benzene ring. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3–4) and hydrogen-bonding capacity (2 H-bond donors, 9 H-bond acceptors), which influence bioavailability and target engagement .

Propriétés

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-9-6-10-20(19)32-24(21)26-22(28)17-11-13-18(14-12-17)33(30,31)27(2)15-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIBPUXYOGMWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{4-[benzyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a member of a class of compounds that have garnered interest due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups : Sulfamoyl, amide, and cyclopentathiophene moieties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the sulfamoyl group : Utilizing benzyl chloride and methylamine.
  • Coupling reactions : To attach the cyclopentathiophene moiety to the benzamide structure.
  • Purification : Using chromatographic methods to isolate the desired product.

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
  • Receptor Activation : The compound may also interact with nuclear hormone receptors, enhancing insulin sensitivity and potentially serving as an antidiabetic agent .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant activity against various cancer cell lines. For example:

  • Cell Line Testing : Compounds structurally similar to the target compound showed IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potential anticancer properties.
CompoundCell LineIC₅₀ (μM)
Compound AMCF-75.0
Compound BMDA-MB-2313.2
Target CompoundMCF-7TBD

Case Studies

  • Anticancer Activity : A study on a related sulfamoyl compound demonstrated significant tumor reduction in xenograft models when administered at specific doses over a set period.
  • Antidiabetic Effects : Another case study highlighted the efficacy of a structurally related compound in improving insulin sensitivity in diabetic rats.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure Modifications

G839-0106
  • Structure : 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • Key Differences: Sulfamoyl Substituent: Cyclohexyl(methyl) vs. benzyl(methyl).
Ethyl 2-{[4-(diethylsulfamoyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Structure : Ethyl ester at position 3 and diethylsulfamoyl at position 4 of the benzamido group.
  • Key Differences: Carboxamide vs. Sulfamoyl Group: Diethyl substitution may enhance metabolic resistance compared to benzyl(methyl) derivatives.

Substituent Variations on the Benzamido Group

F817-0878
  • Structure : 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • Key Differences :
    • Sulfamoyl Alkylation : Ethyl instead of methyl on the sulfamoyl nitrogen.
    • Impact : Increased molecular weight (503.68 vs. ~475–497) and logD (1.04 for G839-0106 vs. predicted ~1.2 for F817-0878), affecting pharmacokinetics .
BJ27914
  • Structure : 2-(4-methoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Functional Group Replacements

2-(2-Chloroacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
  • Structure : Chloroacetamido group at position 2.
  • Key Differences: Electrophilic Chlorine: Introduces reactivity for covalent binding to targets, contrasting with the non-covalent interactions of sulfamoyl derivatives. Applications: Potential for irreversible enzyme inhibition, differing from the reversible binding of the target compound .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors Water Solubility (logSw)
Target Compound ~475–497 ~3.7 2 9 -4.18
G839-0106 475.63 3.67 2 9 -4.18
F817-0878 503.68 ~3.8 2 9 -4.30
Ethyl Ester Analog ~450 ~4.5 1 8 -5.50

Table 2: Structural and Functional Comparisons

Compound Name Key Substituent Pharmacological Implications
Target Compound Benzyl(methyl)sulfamoyl Balanced lipophilicity, antiviral potential
G839-0106 Cyclohexyl(methyl)sulfamoyl Enhanced membrane permeability
BJ27914 4-Methoxybenzamido Reduced target engagement
2-(2-Chloroacetamido) Derivative Chloroacetamido Covalent target modification

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.